16-Oxodiepiserratenediol
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Overview
Description
16-Oxodiepiserratenediol is a triterpenoid compound belonging to the serratane group. It is characterized by its unique structure, which includes a conjugated ketone chromophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxodiepiserratenediol involves the partial synthesis from corresponding deoxo-compoundsThis can be achieved through various oxidation reactions using reagents such as hydrogen peroxide (H₂O₂) under controlled conditions .
Industrial Production Methods
This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
16-Oxodiepiserratenediol undergoes several types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the ketone group to an alcohol group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include more oxidized derivatives, reduced alcohol forms, and substituted compounds with different functional groups. These products can have varied applications depending on their specific chemical properties .
Scientific Research Applications
16-Oxodiepiserratenediol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 16-Oxodiepiserratenediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 16-Oxodiepiserratenediol include:
- 16-Oxoserratenediol
- 16-Oxo-21-episerratenediol
- 16-Oxoserratriol
- 16-Oxo-21-episerratriol
- 16-Oxolycoclavanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the conjugated ketone chromophore.
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,11R,16R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one |
InChI |
InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1 |
InChI Key |
VNOKAWVKCFUZGK-AOGFPWDRSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CCC4C(=CC(=O)C5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |
Origin of Product |
United States |
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